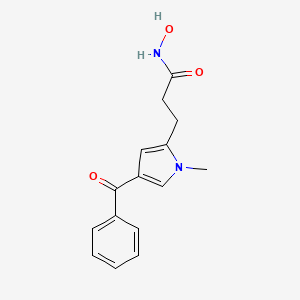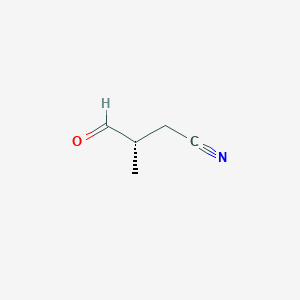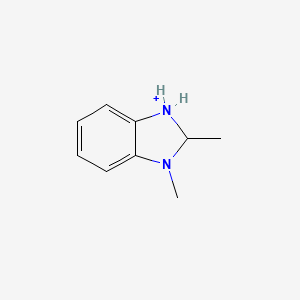
4-Benzoyl-N-hydroxy-1-methyl-1H-pyrrole-2-propionamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Benzoyl-N-hidroxi-1-metil-1H-pirrol-2-propionamida es un compuesto orgánico sintético que pertenece a la clase de derivados de pirrol. Los pirroles son compuestos heterocíclicos de cinco miembros que contienen un átomo de nitrógeno. Este compuesto en particular se caracteriza por la presencia de un grupo benzilo, un grupo hidroxilo y una porción de propionamida unida al anillo de pirrol.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 4-Benzoyl-N-hidroxi-1-metil-1H-pirrol-2-propionamida se puede lograr a través de varias rutas sintéticas. Un método común implica la condensación de 2,5-dimetoxi-tetrahidrofurano con aminas y sulfonaminas apropiadas en presencia de una cantidad catalítica de cloruro de hierro (III) en condiciones de reacción suaves . Otro método implica la condensación de ácidos carboxílicos con 2,4,4-trimetoxibutano-1-amina, seguida de una ciclización mediada por ácido para formar el anillo de pirrol .
Métodos de producción industrial
La producción industrial de este compuesto puede implicar la síntesis a gran escala utilizando condiciones de reacción optimizadas para asegurar un alto rendimiento y pureza. El uso de reactores de flujo continuo y plataformas de síntesis automatizadas puede mejorar la eficiencia y la escalabilidad del proceso de producción.
Análisis De Reacciones Químicas
Tipos de reacciones
4-Benzoyl-N-hidroxi-1-metil-1H-pirrol-2-propionamida experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.
Sustitución: El compuesto puede sufrir reacciones de sustitución, donde los grupos funcionales son reemplazados por otros grupos en condiciones específicas.
Reactivos y condiciones comunes
Oxidación: Peróxido de hidrógeno, permanganato de potasio y otros agentes oxidantes.
Reducción: Borohidruro de sodio, hidruro de aluminio y litio y otros agentes reductores.
Sustitución: Haluros de alquilo, cloruros de sulfonilo y cloruro de benzoílo en presencia de catalizadores adecuados.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción puede producir compuestos desoxigenados.
Aplicaciones Científicas De Investigación
4-Benzoyl-N-hidroxi-1-metil-1H-pirrol-2-propionamida tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Utilizado como bloque de construcción para la síntesis de moléculas más complejas y como reactivo en varias reacciones orgánicas.
Industria: Utilizado en la producción de productos químicos y materiales especiales con propiedades específicas.
Mecanismo De Acción
El mecanismo de acción de 4-Benzoyl-N-hidroxi-1-metil-1H-pirrol-2-propionamida implica su interacción con objetivos moleculares y vías específicas. El compuesto puede ejercer sus efectos uniéndose a enzimas o receptores, modulando así su actividad. Por ejemplo, puede inhibir enzimas bacterianas, lo que lleva a efectos antimicrobianos, o interactuar con vías celulares involucradas en la proliferación de células cancerosas .
Comparación Con Compuestos Similares
Compuestos similares
4-Hidroxi-2-quinolonas: Estos compuestos comparten similitudes estructurales con 4-Benzoyl-N-hidroxi-1-metil-1H-pirrol-2-propionamida y exhiben actividades biológicas similares.
Derivados de indol: Los compuestos basados en indol también tienen propiedades químicas y aplicaciones comparables en química medicinal.
Singularidad
4-Benzoyl-N-hidroxi-1-metil-1H-pirrol-2-propionamida es único debido a su combinación específica de grupos funcionales y su capacidad para sufrir una amplia gama de reacciones químicas. Su estructura distintiva permite diversas aplicaciones en varios campos de investigación e industria.
Propiedades
Número CAS |
667870-70-4 |
|---|---|
Fórmula molecular |
C15H16N2O3 |
Peso molecular |
272.30 g/mol |
Nombre IUPAC |
3-(4-benzoyl-1-methylpyrrol-2-yl)-N-hydroxypropanamide |
InChI |
InChI=1S/C15H16N2O3/c1-17-10-12(9-13(17)7-8-14(18)16-20)15(19)11-5-3-2-4-6-11/h2-6,9-10,20H,7-8H2,1H3,(H,16,18) |
Clave InChI |
HVWJGMCMKAILER-UHFFFAOYSA-N |
SMILES canónico |
CN1C=C(C=C1CCC(=O)NO)C(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(5-methyl-6,7-dihydro-4H-thiazolo[5,4-c]pyridin-2-yl)acetamide](/img/structure/B12532071.png)


![8-fluoro-2,3,4,5-tetrahydro-1H-benzo[b]azepine](/img/structure/B12532097.png)


![3'-(tert-Butyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B12532115.png)

![3-[Hydroxy(phenyl)amino]butan-2-one](/img/structure/B12532130.png)


![5-[4-(3-phenylpropoxy)phenyl]-2H-tetrazole](/img/structure/B12532154.png)
![Benzamide, N-hydroxy-4-[[(1-oxobutyl)amino]methyl]-](/img/structure/B12532161.png)

